- A novel Leishmania major amastigote assay in 96-well format for rapid drug screening and its use for discovery and evaluation of a new class of leishmanicidal quinolinium salts, Antimicrobial Agents and Chemotherapy, 2013, 57(7), 3003-3011

Cas no 938-33-0 (8-Methoxyquinoline)

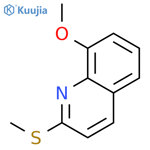

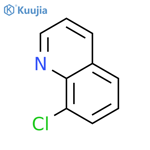

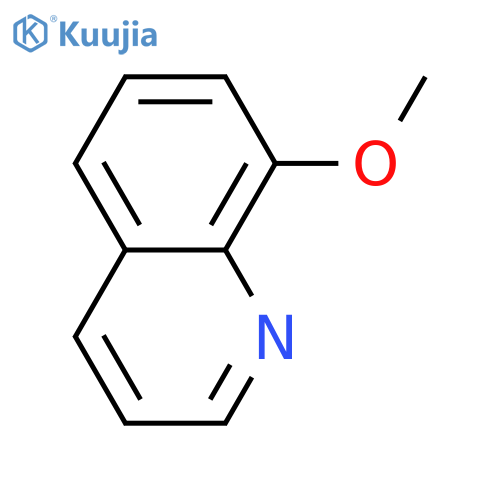

8-Methoxyquinoline structure

Nome del prodotto:8-Methoxyquinoline

8-Methoxyquinoline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 8-Methoxyquinoline

- Methyl 8-quinolyl ether

- 8-Methoxyquinoline (ACI)

- EN300-105698

- SB67462

- SY021172

- DTXSID00239656

- F2179-0008

- CCRIS 7821

- 938-33-0

- CS-0043908

- MFCD00957068

- 4Y56U1UNUJ

- Quinoline, 8-methoxy-

- AKOS002291294

- NS00039655

- UNII-4Y56U1UNUJ

- EINECS 213-341-7

- SCHEMBL170428

- ZLKGGEBOALGXJZ-UHFFFAOYSA-

- DS-13321

- M2718

- Q27260653

- InChI=1/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3

- Z54849993

- CHEMBL300509

- STL253601

- 8-methoxy quinoline

- 8-Methoxy-quinoline

-

- MDL: MFCD00957068

- Inchi: 1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3

- Chiave InChI: ZLKGGEBOALGXJZ-UHFFFAOYSA-N

- Sorrisi: N1C2C(=CC=CC=2OC)C=CC=1

Proprietà calcolate

- Massa esatta: 159.068414g/mol

- Carica superficiale: 0

- XLogP3: 1.8

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta legami ruotabili: 1

- Massa monoisotopica: 159.068414g/mol

- Massa monoisotopica: 159.068414g/mol

- Superficie polare topologica: 22.1Ų

- Conta atomi pesanti: 12

- Complessità: 149

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- Densità: 1.0340

- Punto di fusione: 41.0 to 45.0 deg-C

- Punto di ebollizione: 282°C(lit.)

- Indice di rifrazione: 1.6070 (estimate)

- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.

- PSA: 22.12000

- LogP: 2.24340

8-Methoxyquinoline Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Condizioni di conservazione:0-10°C

8-Methoxyquinoline Dati doganali

- CODICE SA:2933499090

- Dati doganali:

Codice doganale cinese:

2933499090Panoramica:

2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

8-Methoxyquinoline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021172-1g |

8-Methoxyquinoline |

938-33-0 | >97% | 1g |

¥44.00 | 2024-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2718-1g |

8-Methoxyquinoline |

938-33-0 | 98.0%(GC&T) | 1g |

¥450.0 | 2022-06-10 | |

| Enamine | EN300-105698-0.1g |

8-methoxyquinoline |

938-33-0 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| TRC | M269525-250mg |

8-Methoxyquinoline |

938-33-0 | 250mg |

$ 95.00 | 2022-06-04 | ||

| Enamine | EN300-105698-10.0g |

8-methoxyquinoline |

938-33-0 | 95% | 10g |

$113.0 | 2023-05-01 | |

| Life Chemicals | F2179-0008-0.25g |

8-methoxyquinoline |

938-33-0 | 95%+ | 0.25g |

$19.0 | 2023-09-06 | |

| Enamine | EN300-105698-0.05g |

8-methoxyquinoline |

938-33-0 | 95% | 0.05g |

$19.0 | 2023-10-28 | |

| eNovation Chemicals LLC | Y1217727-50g |

8-METHOXYQUINOLINE |

938-33-0 | 97% | 50g |

$890 | 2024-06-05 | |

| Apollo Scientific | OR902049-10g |

8-Methoxyquinoline |

938-33-0 | 95% | 10g |

£218.00 | 2024-07-24 | |

| Life Chemicals | F2179-0008-2.5g |

8-methoxyquinoline |

938-33-0 | 95%+ | 2.5g |

$50.0 | 2023-09-06 |

8-Methoxyquinoline Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 48 h, reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt

1.2 rt; overnight, rt

1.2 rt; overnight, rt

Riferimento

- Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors, Bioorganic & Medicinal Chemistry, 2016, 24(8), 1889-1897

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, reflux

1.2 6 h, rt

1.2 6 h, rt

Riferimento

- Synthesis, spectroscopy and computational studies of some biologically important hydroxyhaloquinolines and their novel derivatives, Journal of Molecular Structure, 2010, 969(1-3), 130-138

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: 1-Methylimidazole ; 1 min, rt

1.2 20 s, rt; 7 min, 100 °C

1.2 20 s, rt; 7 min, 100 °C

Riferimento

- N-methylimidazole-mediated synthesis of aryl alkyl ethers under microwave irradiation and solvent free conditions, Journal of the Serbian Chemical Society, 2015, 80(4), 459-464

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Ethanol ; reflux

Riferimento

- Heteroannulation of 3-bis(methylthio)acrolein with aromatic amines - a convenient highly regioselective synthesis of 2-(methylthio)quinolines and their benzo/hetero fused analogs - a modified skraup quinoline synthesis, Synlett, 2004, (3), 449-452

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Bismuth cobalt carbonate oxide (Bi2Co(CO3)O2) ; 48 h, 150 °C

Riferimento

- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide-Bi(iii) cooperative catalysts, Catalysis Science & Technology, 2023, 13(10), 3069-3083

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: 2-Methyl-2-butanol ; 10 - 24 h, 120 °C

Riferimento

- KOtBu/O2 Mediated Dehydrogenation of N-Heterocycles, Alcohols, ChemistrySelect, 2022, 7(30),

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydride Catalysts: Sodium iodide Solvents: Dimethylformamide ; rt; overnight, rt

1.2 Reagents: Ethanol ; rt

1.2 Reagents: Ethanol ; rt

Riferimento

- 5/6/6-Ring-fused tetradentate cyclometallated platinum(II) complex phosphorescent material based on quinoline unit structure and application thereof in electroluminescence devices, China, , ,

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… , Palladium(1+), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC][[3,6-dimethoxy-2′,4′,6′-tr… Solvents: 1,4-Dioxane ; 20 h, 50 °C

Riferimento

- Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst, Organic Letters, 2013, 15(15), 3998-4001

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide , Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of tetracyclic xanthene amino acid derivatives for treatment of viral diseases, World Intellectual Property Organization, , ,

Synthetic Routes 16

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 8 h, rt

1.2 Reagents: Ethanol ; rt

1.2 Reagents: Ethanol ; rt

Riferimento

- Tetradentate cyclometal platinum(II) and palladium(II) complex luminescent material containing quinoline structural unit and application thereof, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 8 h, cooled

1.2 Reagents: Ethanol

1.2 Reagents: Ethanol

Riferimento

- Metal platinum(II) and palladium(II) complex containing quinoline structural unit and bridging structure, organic light-emitting device and display or lighting device containing the same, China, , ,

8-Methoxyquinoline Raw materials

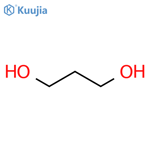

- 1,3-Propanediol

- QUINOLINE, 8-METHOXY-2-(METHYLTHIO)-

- 1,4-dimethyl but-2-ynedioate

- 8-Hydroxyquinoline

- 8-Chloroquinoline

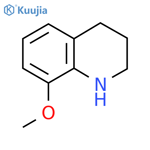

- 8-Methoxy-1,2,3,4-tetrahydroquinoline

8-Methoxyquinoline Preparation Products

8-Methoxyquinoline Letteratura correlata

-

1. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II)Chitoshi Kitamura,Naoyuki Maeda,Noboru Kamada,Mikio Ouchi,Akio Yoneda J. Chem. Soc. Perkin Trans. 1 2000 781

-

2. The strong in vitro and vivo cytotoxicity of three new cobalt(ii) complexes with 8-methoxyquinolineYu-Feng Wang,Ji-Xia Tang,Zai-Yong Mo,Juan Li,Fu-Pei Liang,Hua-Hong Zou Dalton Trans. 2022 51 8840

-

Xiang Yu,Gang Feng,Jiulin Huang,Hui Xu RSC Adv. 2016 6 30405

-

David E. Stephens,Gabriel Chavez,Martin Valdes,Monica Dovalina,Hadi D. Arman,Oleg V. Larionov Org. Biomol. Chem. 2014 12 6190

-

Nicolai A. Aksenov,Alexander V. Aksenov,Nikita K. Kirilov,Nikolai A. Arutiunov,Dmitrii A. Aksenov,Vladimir Maslivetc,Zhenze Zhao,Liqin Du,Michael Rubin,Alexander Kornienko Org. Biomol. Chem. 2020 18 6651

938-33-0 (8-Methoxyquinoline) Prodotti correlati

- 6931-17-5(3-Methoxyquinoline)

- 3189-22-8(7-methoxy-1H-indole)

- 35308-00-0(4-Methoxyacridin-9-ol)

- 58868-41-0(Quinoline,5,8-dimethoxy-)

- 21269-34-1(4-Hydroxy-8-methoxyquinoline)

- 951-06-4(4,7-Phenanthroline,5-methoxy-)

- 57334-35-7(5-methoxy-8-Quinolinol)

- 27508-85-6(5,7-Dimethoxy Indole)

- 477601-28-8(6-methoxyquinolin-8-ol)

- 111454-91-2(6,8-Dimethoxyquinoline)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:938-33-0)8-Methoxyquinoline

Purezza:99%

Quantità:100g

Prezzo ($):410.0